
2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C24H14N2O4 and a molecular weight of 394.39 g/mol This compound is known for its unique structure, which includes a quinoline core, a phenyl group, and a phthalimido moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of aniline with 2-nitrobenzaldehyde to form 2-phenylquinoline. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to introduce the phthalimido group and the carboxylic acid functionality .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the phthalimido group.
Substitution: The phenyl group and the quinoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学研究应用
2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the phthalimido group but shares the quinoline core and phenyl group.
3-Phthalimidoquinoline-4-carboxylic acid: Similar structure but without the phenyl group.
2-Phenyl-3-phthalimidoquinoline: Similar structure but lacks the carboxylic acid functionality.
Uniqueness
2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid is unique due to the presence of both the phthalimido group and the carboxylic acid functionality, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C24H14N2O4 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
3-(1,3-dioxoisoindol-2-yl)-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C24H14N2O4/c27-22-15-10-4-5-11-16(15)23(28)26(22)21-19(24(29)30)17-12-6-7-13-18(17)25-20(21)14-8-2-1-3-9-14/h1-13H,(H,29,30) |
InChI 键 |
HDKYNJNNJIWJGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2N4C(=O)C5=CC=CC=C5C4=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



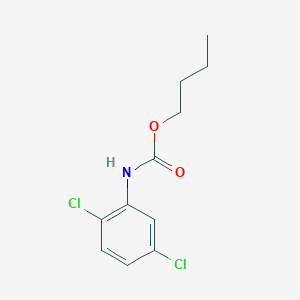

![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)
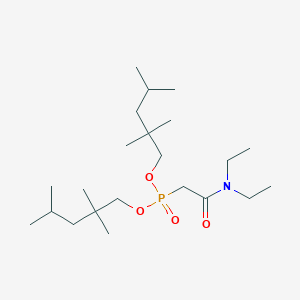
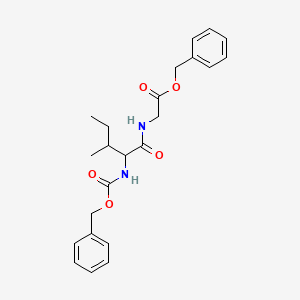
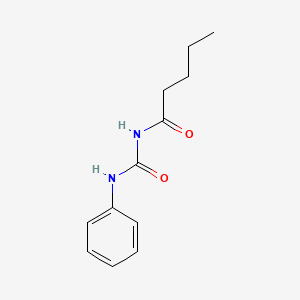


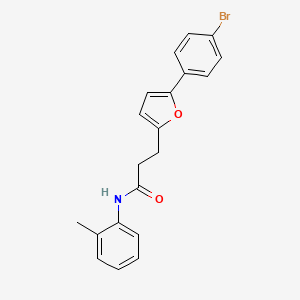

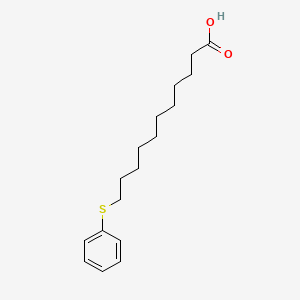
![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)

